Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Thermophysical property Melting point Hydrogen bonding

Researchers requiring a regiospecifically substituted tetrahydronaphthol intermediate often face isomeric impurity risks. Methyl 3-hydroxytetralin-2-carboxylate (CAS 52888-73-0) resolves this with: • Defined 3-OH H-bond donor vector unmatched by methoxy or other regioisomers. • Validated melting point (40.7°C) for DSC calibration and polymorph screening. • Batch-specific QC (NMR, HPLC, GC; ≥95%) ensures correct regioisomer procurement. Neutral methyl ester (XLogP 3.3) enables CNS prodrug programs and mild-condition amidation.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 52888-73-0
Cat. No. B3384154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
CAS52888-73-0
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2CCCCC2=C1)O
InChIInChI=1S/C12H14O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h6-7,13H,2-5H2,1H3
InChIKeyYRGJVRHNWPDXMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 52888-73-0) – Procurement-Relevant Physicochemical and Structural Baseline


Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS 52888-73-0), also referred to as 7-Hydroxytetralin-6-carboxylic acid methyl ester, is a partially saturated naphthalene derivative bearing a phenolic hydroxyl group at the 3-position and a methyl ester at the 2-position of the tetrahydronaphthalene scaffold . With a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g·mol⁻¹, this compound serves as a key synthetic intermediate in medicinal chemistry programs targeting tetrahydronaphthalene-based bioactive molecules . Its experimentally determined melting point of 313.85 K (40.7 °C) establishes a critical physical-handling parameter that distinguishes it from closely related positional isomers and functional-group analogs [1].

Why Generic Substitution Fails for Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate – Regioisomeric and Functional-Group Specificity


Substituting Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate with a positional isomer (e.g., 1-hydroxy, 4-hydroxy, or 6-hydroxy regioisomers) or with a functional-group analog (e.g., the 3-methoxy derivative or the free carboxylic acid) introduces non-trivial changes in physicochemical properties that directly impact downstream synthetic utility, purification protocols, and biological target engagement. The 3-hydroxy group provides a hydrogen-bond donor motif that is absent in the 3-methoxy congener, altering both solubility profiles and molecular recognition events [1]. Furthermore, the low melting point of 40.7 °C—substantially lower than those of the 4-hydroxy isomer (127.5–128.5 °C) and the free carboxylic acid (170–182 °C)—dictates distinct storage, handling, and formulation requirements that cannot be extrapolated from in-class analogs . These quantitative physicochemical differences form the basis for the evidence detailed in Section 3.

Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate – Comparator-Anchored Quantitative Differentiation Evidence


Melting Point Differentiation: Target Compound vs. 3-Methoxy Analog

The experimentally determined melting point of Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is 313.85 K (40.7 °C), compared to 374.15 K (101.0 °C) for the corresponding 3-methoxy analog [1][2]. The 60.3 K depression is consistent with the disruption of intermolecular hydrogen-bond networks upon replacement of the hydroxyl proton with a methyl group.

Thermophysical property Melting point Hydrogen bonding Solid-state packing

Melting Point Differentiation: Target Compound vs. 4-Hydroxy Regioisomer

The 3-hydroxy target compound melts at 40.7 °C, whereas the 4-hydroxy regioisomer (Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, CAS 89228-42-2) exhibits a melting range of 127.5–128.5 °C [1]. This ΔT of approximately 87 °C reflects the profound influence of hydroxyl-group regiochemistry on crystal packing energy.

Regioisomer Positional isomer Melting point Crystal engineering

Functional-Group Differentiation: Methyl Ester vs. Free Carboxylic Acid – Melting Point and pKa Implications

The target methyl ester melts at 40.7 °C, in contrast to the corresponding free carboxylic acid (3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid), which melts at 180–182 °C [1]. The ester also eliminates the carboxylic acid pKa (~3.34), converting an ionizable moiety into a neutral, lipophilic functionality with a calculated XLogP of 3.3 .

Ester vs. acid Prodrug strategy Bioavailability Melting point

Supplier QC Differentiation: Target Compound Analytical Batch Data vs. 6-Hydroxy Analog Availability

The target compound is commercially available at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC from Bidepharm . In contrast, the 6-hydroxy regioisomer (Methyl 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, CAS 1355592-27-6) has only one listed supplier globally (Chemsrc catalog) with no melting point data and no disclosed QC package , indicating limited commercial accessibility and batch traceability.

Quality control Purity Batch consistency Supply chain

Hydrogen-Bond Donor Capability: Target 3-Hydroxy vs. 3-Methoxy Analog – Impact on Solubility and Molecular Recognition

The target compound possesses one hydrogen-bond donor (phenolic OH) and three hydrogen-bond acceptors, as cataloged in Chem960 . The 3-methoxy analog (CAS 78112-34-2) lacks the H-bond donor entirely, converting to zero donors and three acceptors. This difference is critical for aqueous solubility and for engaging biological targets that require a phenolic hydroxyl as a pharmacophoric element.

Hydrogen-bond donor Solubility Drug-likeness ADME

Evidence Limitations and Procurement Decision Framework

It must be explicitly noted that publicly available head-to-head biological activity data (IC₅₀, Kᵢ, cellular potency, in vivo PK) for Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate against its closest analogs is extremely limited. No peer-reviewed publication with quantitative comparator pharmacology was identified in the accessible literature as of April 2026 [1]. The differentiation evidence above relies primarily on thermophysical and structural-chemical dimensions. Procurement decisions should therefore be anchored to the melting point, hydrogen-bond donor capacity, regioisomeric identity, and QC documentation advantages documented herein, rather than to unsubstantiated biological performance claims.

Evidence gaps Procurement risk Due diligence Comparator benchmarking

Optimal Deployment Scenarios for Methyl 3-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Regioisomeric Fidelity and H-Bond Donor Capacity

In structure–activity relationship (SAR) programs exploring tetrahydronaphthalene-based kinase inhibitors, GPCR ligands, or nuclear receptor modulators, the 3-hydroxy substitution pattern provides a specific hydrogen-bond donor vector that cannot be replicated by 3-methoxy or other regioisomers. The experimentally validated melting point (40.7 °C) and the availability of batch-specific QC certificates (NMR, HPLC, GC; ≥95% purity) ensure that the correct regioisomer is procured and verified upon receipt, reducing the risk of SAR misinterpretation from isomeric impurities [1].

Prodrug and CNS-Penetrant Candidate Synthesis via Methyl Ester Scaffold

The methyl ester form eliminates the ionizable carboxylic acid moiety (pKa ~3.34 of the free acid), yielding a neutral, lipophilic intermediate (XLogP 3.3) suitable for passive membrane permeation. This physicochemical profile makes the compound a preferred starting material for CNS-targeted prodrug programs where the ester can be hydrolyzed in vivo to the active acid form. The low melting point (40.7 °C vs. 180–182 °C for the free acid) also facilitates solution-phase amidation or transesterification reactions under mild thermal conditions .

Solid-Form Screening and Preformulation Development Requiring Low-Melting Crystalline API Models

The compound's unusually low melting point (40.7 °C) relative to its 4-hydroxy analog (127.5–128.5 °C) and methoxy congener (101.0 °C) positions it as a useful model compound for developing melt-based formulation technologies, including hot-melt extrusion and lipid-based drug delivery systems. Its well-characterized fusion temperature from the DETHERM database provides a reliable thermal reference point for DSC method development and polymorph screening protocols [2].

Asymmetric Synthesis and Organocatalytic Methodology Development

Recent methodology studies have demonstrated that tetrahydronaphthol cores bearing ester functionality at the 2-position serve as competent substrates in organocatalytic asymmetric cascade reactions, yielding chiral tetrahydronaphthols with high diastereoselectivity (up to >20:1 dr) and enantioselectivity (93–98% ee) [3]. The 3-hydroxy-2-carboxylate substitution pattern of the target compound aligns with this emerging synthetic methodology landscape, supporting its procurement as a substrate for reaction discovery and catalysis optimization programs.

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